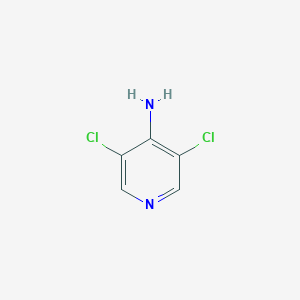

4-Amino-3,5-dichloropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQAMHROGZHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177428 | |

| Record name | 3,5-Dichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22889-78-7 | |

| Record name | 4-Amino-3,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22889-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloropyridin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROPYRIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7AS459SFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-3,5-dichloropyridine chemical properties and structure

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including an amino group and two chlorine substituents on the pyridine ring, provide exceptional reactivity for selective functionalization. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Properties

This compound is a stable, white to off-white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 22889-78-7[1][2][3][4][5] |

| IUPAC Name | 3,5-dichloropyridin-4-amine[2] |

| Molecular Formula | C₅H₄Cl₂N₂[1][2][6][7] |

| SMILES | NC1=C(Cl)C=NC=C1Cl[2] |

| InChI Key | ISIQAMHROGZHOV-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 163.0 g/mol | [1][6] |

| Melting Point | 158 - 166 °C | [1][2][4] |

| Boiling Point | 250.8±35.0 °C (Predicted) | [8] |

| Appearance | White to cream crystals or powder | [1][2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [8][9] |

| Vapor Pressure | 0.01 mm Hg at 25 °C | [5] |

Chemical Structure and Crystallography

The molecular structure of this compound (ADCP) has been elucidated by single-crystal X-ray diffraction.[10] The molecule consists of a pyridine ring substituted with an amino group at the 4-position and chlorine atoms at the 3 and 5-positions.

In the crystalline state, molecules of ADCP are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains.[10][11][12][13] These chains are further interconnected by offset π–π stacking interactions and halogen–π interactions.[10][11] Hirshfeld surface analysis reveals that Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) are the most significant intermolecular contacts contributing to the crystal packing.[10][11][12]

The bond angle of C1—N1—C5 is 116.4 (5)°, which indicates that the ring nitrogen atom is sp² hybridized.[10] The deviation from the ideal 120° angle is attributed to the steric strain from the lone pair of electrons on the nitrogen atom, which also contributes to the compound's weak basicity.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of 4-aminopyridine.

Methodology:

-

A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.

-

Hydrogen peroxide solution is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mass is cooled.

-

The cooled solution is then basified, causing the product to precipitate.

-

The resulting precipitate is filtered to yield this compound.[14]

Caption: Synthetic workflow for this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Methodology:

-

Dissolve this compound in water by warming the solution over a water bath at 353 K for 20 minutes.[10][11][12][13]

-

Allow the solution to cool slowly to room temperature.

-

Colorless crystals will separate from the mother liquor after several days.[10][11][12][13]

Applications in Research and Development

This compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1][3] Its reactivity allows for its incorporation into a variety of biologically active molecules.

Pharmaceutical Applications

The compound is a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is a key component in the development of:

-

Roflumilast: A selective phosphodiesterase 4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[3][8]

-

Antiviral and Antibacterial Compounds: Its derivatives have shown potential antimicrobial and anti-cancer activities.[3][10][11]

-

Anti-inflammatory Drugs: It is used in the development of drugs targeting various biological inflammatory diseases.[10][11][12]

Agrochemical Applications

In modern agriculture, this compound is an important intermediate for the synthesis of advanced herbicides and fungicides, contributing to improved crop protection and pest management.[1][3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. biosynth.com [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 22889-78-7 [chemicalbook.com]

- 9. This compound | CAS:22889-78-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. iucrdata.iucr.org [iucrdata.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring an amino group and two chlorine substituents on the pyridine ring, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Notably, it serves as a key building block in the production of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, a therapeutic agent for managing chronic obstructive pulmonary disease (COPD).[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and its role in biological signaling pathways.

Physicochemical Properties

The physical and chemical attributes of this compound are fundamental to its application in chemical synthesis. These properties dictate its behavior in various solvents and reaction conditions, ensuring predictable outcomes and high yields in multi-step synthetic processes.[2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to almost white or cream crystalline powder. | [4][5][6] |

| Molecular Formula | C₅H₄Cl₂N₂ | [4][5] |

| Molecular Weight | 163.0 g/mol | [4][7] |

| Melting Point | 156 - 166 °C | [5][6][8][9] |

| Boiling Point | Decomposes before boiling. | [10] |

| Solubility | Low solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [10][11] |

| Vapor Pressure | 0.01 mm Hg at 25 °C | [9] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 22889-78-7 | [4][5] |

| IUPAC Name | 3,5-dichloropyridin-4-amine | [5] |

| SMILES | NC1=C(Cl)C=NC=C1Cl | [5] |

| InChI Key | ISIQAMHROGZHOV-UHFFFAOYSA-N | [5] |

Chemical Properties and Reactivity

This compound exhibits stability under normal conditions.[8] However, it is incompatible with strong oxidizing agents, acids, and reducing agents.[9] The presence of the amino group and chlorine atoms on the pyridine ring allows for selective functionalization, making it a versatile precursor for a variety of complex molecules.[1] The lone pair of electrons on the ring nitrogen atom, combined with ring strain, contributes to the compound's weak basicity.[12] In the crystalline state, molecules of this compound are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. These chains are further interconnected by offset π–π stacking and halogen–π interactions.[12][13]

Experimental Protocols

Synthesis of this compound from 4-Aminopyridine

A common method for the preparation of this compound involves the chlorination of 4-aminopyridine.[14]

Methodology:

-

A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.

-

Hydrogen peroxide solution is added dropwise to the reaction mixture.

-

The reaction mass is then cooled.

-

The mixture is basified to induce precipitation of the product.

-

The resulting precipitate of this compound is collected by filtration.[14]

The reported melting point of the product from this synthesis is 162-164°C.[14]

Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation.[13][15]

Methodology:

-

Dissolve this compound in water and warm the solution over a water bath at 353 K for 20 minutes.

-

Allow the solution to cool slowly to room temperature.

-

Colorless crystals will separate from the mother liquor after a few days.[13][15]

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is often assessed by Gas Chromatography (GC).[3][4] While a specific validated method for this compound is not detailed in the provided search results, a general protocol for analyzing chlorinated pyridines can be adapted.

General GC-MS Protocol for Chlorinated Pyridines:

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 m/z.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another standard method for determining the purity of this compound.[6] A general reversed-phase HPLC method is suitable for this compound.

General HPLC Protocol with UV Detection:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Role in Signaling Pathways: The PDE4 Connection

This compound is a known metabolite of Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[3] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a central role in regulating inflammation.[5]

By inhibiting PDE4, Roflumilast leads to an increase in intracellular cAMP levels.[13] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA). The activation of PKA, in turn, can lead to the phosphorylation of cAMP-responsive element-binding protein (CREB), which modulates the transcription of genes, ultimately leading to a reduction in the inflammatory response.[1][8] This mechanism is central to the therapeutic effects of Roflumilast in inflammatory airway diseases like COPD.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 22889-78-7 [chemicalbook.com]

- 8. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 9. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Buy Online [pipzine-chem.com]

- 11. This compound | CAS:22889-78-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 14. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to 4-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Amino-3,5-dichloropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This guide details its fundamental chemical properties, experimental protocols for its synthesis and crystallization, and its significant role in the synthesis of therapeutic agents.

Core Chemical Properties

This compound, also known as 3,5-Dichloro-4-pyridinamine, is a halogenated pyridine derivative. Its unique structure, featuring an amino group and two chlorine atoms on the pyridine ring, provides exceptional reactivity for selective functionalization, making it a valuable precursor for a wide range of complex organic molecules[1].

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [2][3][4][5] |

| Molecular Weight | 163.0 g/mol | [2][3][5] |

| CAS Number | 22889-78-7 | [1][2][3][4] |

| Appearance | White to almost white powder or crystals | [2][4] |

| Melting Point | 160 - 163 °C | [2] |

| Boiling Point | 250.8°C | [5] |

| Purity | ≥ 98% (GC) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are crucial for its application in research and manufacturing.

Synthesis of this compound

A common method for the preparation of this compound involves the halogenation of 4-aminopyridine[6].

-

Materials: 4-aminopyridine, concentrated hydrochloric acid, hydrogen peroxide solution.

-

Procedure:

-

A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred[6].

-

Hydrogen peroxide solution is added dropwise to the mixture[6].

-

The reaction mass is then cooled and basified[6].

-

The resulting precipitate is filtered to yield this compound[6]. The melting point of the product is typically in the range of 162-164°C[6].

-

Crystallization Protocol

For purification and structural analysis, single crystals of this compound can be grown from a water solution[7][8].

-

Materials: this compound, deionized water.

-

Procedure:

Application in Drug Synthesis: The Roflumilast Pathway

This compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][5][9]. The synthesis pathway highlights the importance of this precursor.

This workflow illustrates the initial halogenation of 4-aminopyridine to produce this compound[6]. This intermediate is then converted to its N-oxide derivative, a crucial step in the multi-step synthesis that ultimately yields Roflumilast[9]. The purity and quality of this compound are paramount for the efficiency and success of the subsequent reactions in the synthesis of this important therapeutic agent[5]. Beyond pharmaceuticals, this compound also serves as a vital building block in the development of advanced herbicides and fungicides in the agrochemical sector[1][2].

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Structural Analysis of 4-Amino-3,5-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 4-Amino-3,5-dichloropyridine, the following tables present predicted data. These predictions are based on the analysis of its chemical structure, substituent effects, and comparison with spectroscopic data of analogous pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. A single peak is predicted for the two equivalent aromatic protons, and a broad singlet for the amino protons. The exact chemical shift of the amino protons can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-6 | 8.0 - 8.3 | Singlet (s) |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reflect the three distinct carbon environments in the symmetric molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4 | 145 - 150 |

| C-3, C-5 | 115 - 120 |

| C-2, C-6 | 148 - 152 |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino) | 3400 - 3500 | Medium - Strong | Asymmetric & Symmetric Stretch |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Medium - Strong | Stretching |

| N-H (Amino) | 1600 - 1650 | Medium | Scissoring |

| C-Cl (Aryl Chloride) | 1000 - 1100 | Strong | Stretching |

| C-N (Aryl Amine) | 1250 - 1350 | Medium | Stretching |

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Relative Abundance | Notes |

| 162 | [M]⁺ | High | Molecular ion (with ²³⁵Cl) |

| 164 | [M+2]⁺ | Medium | Isotope peak (with one ³⁵Cl and one ³⁷Cl) |

| 166 | [M+4]⁺ | Low | Isotope peak (with two ³⁷Cl) |

| 127 | [M-Cl]⁺ | Medium | Loss of a chlorine atom |

| 99 | [M-Cl-HCN]⁺ | Medium | Subsequent loss of HCN |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer.

-

Lock the magnetic field using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using a standard one-dimensional pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry a small amount of high-purity potassium bromide (KBr) to remove any moisture.

-

Grind approximately 1-2 mg of this compound with about 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry, EI-MS):

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of ions at each m/z value.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

-

References

An In-depth Technical Guide to the Electronic and Structural Features of 4-Amino-3,5-dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and structural characteristics of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the synthesis of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document collates available data on its synthesis, physicochemical properties, and spectroscopic characteristics. While experimental crystallographic and detailed spectroscopic data for the N-oxide are limited in publicly available literature, this guide leverages computational data and information on analogous structures to provide a thorough understanding of the molecule. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its role in the broader context of PDE4 inhibition and drug development.

Introduction

This compound N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial precursor to Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The unique electronic and structural features imparted by the N-oxide functionality, in conjunction with the amino and chloro substituents on the pyridine ring, make it a versatile scaffold in organic synthesis.[1] Understanding the nuanced electronic and structural properties of this intermediate is paramount for optimizing synthetic routes, ensuring product purity, and informing the design of novel PDE4 inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound N-oxide is presented in Table 1. These values are primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂O | PubChem[3] |

| Molecular Weight | 179.00 g/mol | PubChem[3] |

| CAS Number | 91872-02-5 | PubChem[3] |

| Melting Point | 208-210 °C (decomposes) | [4] |

| Polar Surface Area | 47.3 Ų | PubChem[3] |

| XLogP3 | 1.6 | PubChem[3] |

Structural Features

Computational studies on substituted pyridine N-oxides, often employing Density Functional Theory (DFT), provide theoretical data on bond lengths and angles.[5] For the parent pyridine N-oxide, the N-O bond length is a key parameter influenced by substituents. In the case of this compound N-oxide, the electron-donating amino group and the electron-withdrawing chloro groups are expected to influence the geometry and electronic distribution of the pyridine ring.

A theoretical molecular structure of this compound N-oxide is depicted below, illustrating the key atomic arrangement.

Caption: Molecular structure of this compound N-oxide.

Electronic Features

The electronic properties of this compound N-oxide are significantly influenced by the interplay of its functional groups. The N-oxide group acts as a strong electron-donating group through resonance, while also being inductively electron-withdrawing. The amino group at the 4-position is a strong electron-donating group, and the chloro groups at the 3 and 5-positions are electron-withdrawing.

Spectroscopic Data

Although detailed, assigned spectra for this compound N-oxide are not widely published, the expected characteristic spectroscopic features can be predicted based on its structure.[6]

| Spectroscopic Technique | Expected Features |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹)- Aromatic C-H stretching vibrations- C=C and C=N ring stretching vibrations- N-O stretching vibration (typically in the 1200-1300 cm⁻¹ region)- C-Cl stretching vibrations |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A singlet for the two equivalent aromatic protons on the pyridine ring.- A broad singlet for the amino protons, with a chemical shift dependent on solvent and concentration. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (amino, chloro, and N-oxide groups). |

Experimental Protocols

Two primary synthetic routes for this compound N-oxide have been reported. The selection of a particular route may depend on the availability of starting materials and desired scale.

Synthesis from this compound (N-Oxidation)

This method involves the direct oxidation of the nitrogen atom of this compound.

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer, charge 150 mL of glacial acetic acid at 30-35°C.[4]

-

Add 20 g of this compound with stirring.[4]

-

Add 243 g of hydrogen peroxide (27.5% purity) in a single portion.[4]

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.[4]

-

After the reaction is complete, cool the mixture to 5°C.[4]

-

Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.[4]

-

Filter the resulting precipitate, wash it with chilled water, and dry to obtain the crude product.[4]

-

The crude product can be purified by recrystallization from methanol to yield pure this compound N-oxide.[4]

Caption: N-Oxidation of this compound.

Synthesis from 4-Nitro-3,5-dichloropyridine N-oxide (Amination)

This route involves the nucleophilic substitution of the nitro group with an amino group.

Experimental Protocol:

-

In a sealed Carius tube, combine 0.4 g (1.9 mmol) of 4-nitro-3,5-dichloropyridine N-oxide, 1 cm³ of aqueous ammonia (0.88 g/mL solution), and 1 cm³ of acetonitrile.[1]

-

Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.[1]

-

After cooling, filter the reaction mixture to separate the solid product.[1]

-

Extract the filtrate with dichloromethane.[1]

-

Dry the organic layer over magnesium sulfate and evaporate the solvent.[1]

-

Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound N-oxide.[1]

Caption: Amination of 4-Nitro-3,5-dichloropyridine N-oxide.

Role in Roflumilast Synthesis and PDE4 Inhibition

This compound N-oxide is a key building block in the synthesis of Roflumilast. The synthesis typically involves the deoxygenation of the N-oxide to yield this compound, which is then coupled with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[7][8]

Caption: Synthesis pathway of Roflumilast.

Roflumilast functions by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses.[9][10][11] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels in inflammatory cells.[1][9][12] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell activity.[1]

Caption: PDE4 signaling pathway and the action of Roflumilast.

Conclusion

This compound N-oxide is a molecule of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Roflumilast. While a complete experimental characterization of its structural and electronic properties is not yet available in the public domain, this guide has consolidated the existing knowledge from computational studies and data on analogous compounds. The provided synthesis protocols and the elucidation of its role in the context of PDE4 inhibition offer valuable insights for researchers and professionals in drug development. Further experimental studies, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, would be beneficial for a more complete understanding of this important molecule.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 10. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

Unveiling the Supramolecular Architecture of 4-Amino-3,5-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the supramolecular structure of 4-Amino-3,5-dichloropyridine (ADCP), a compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Known for its versatile reactivity, ADCP and its derivatives are instrumental in developing drugs for a range of conditions, including inflammatory diseases, bacterial infections, and hyperthyroidism.[1][3] A thorough understanding of its solid-state structure and intermolecular interactions is crucial for rational drug design and the development of new crystalline forms with tailored physicochemical properties.

Core Supramolecular Interactions

The crystal structure of this compound is a well-defined architecture governed by a concert of non-covalent interactions. The asymmetric unit contains one molecule of ADCP.[1][2][3][4][5][6] The primary forces dictating the crystal packing are strong hydrogen bonds, supplemented by offset π–π stacking and halogen–π interactions.[1][2][3][5][6][7]

Key Interactions:

-

N—H···N Hydrogen Bonding: The most significant directional interaction involves the amino group (N2) acting as a hydrogen bond donor to the pyridine ring nitrogen (N1) of an adjacent molecule. This strong N—H···N hydrogen bonding results in the formation of one-dimensional supramolecular chains that extend along the b-axis of the crystal lattice.[1][2][3][5][6]

-

Offset π–π Stacking: Neighboring supramolecular chains are interconnected through offset π–π stacking interactions between the electron-rich pyridine rings.[1][2][5][7] This interaction contributes to the cohesion and stability of the layered structure.

-

Halogen–π Interactions: The crystal packing is further consolidated by the presence of halogen–π interactions, where a chlorine atom interacts with the π-system of a nearby pyridine ring.[1][2][3][5][7]

The interplay of these interactions creates a robust three-dimensional network, defining the solid-state properties of the compound.

Quantitative Structural Data

The precise geometry and relative contributions of the intermolecular forces have been elucidated through single-crystal X-ray diffraction and quantified by Hirshfeld surface analysis.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical formula | C₅H₄Cl₂N₂ |

| Molecular weight (Mr) | 163.00 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Temperature (K) | 296 |

| a (Å) | 13.304 (2) |

| b (Å) | 12.911 (2) |

| c (Å) | 3.8636 (7) |

| Volume (ų) | 663.64 (19) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.88 |

| Crystal size (mm) | 0.33 × 0.23 × 0.22 |

| (Source: IUCrData, 2024)[2][7] |

Table 2: Key Intermolecular Interaction Parameters

| Interaction Type | Parameter | Value (Å / °) |

| π–π Stacking | Cg1···Cg1 distance | 3.8638 (19) Å |

| Perpendicular distance | 3.4954 (12) Å | |

| Slip angle | 25.2° | |

| Halogen–π Interaction | Cl···π distance | 3.9375 (17) Å |

| (Cg1 is the centroid of the N1/C1–C5 ring)[1][5] |

Table 3: Hirshfeld Surface Analysis - Percentage Contributions of Intermolecular Contacts

| Contact Type | Contribution (%) |

| Cl···H / H···Cl | 40.1 |

| H···H | 15.7 |

| N···H / H···N | 13.1 |

| C···H / H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

| N···C / C···N | 4.9 |

| Cl···C / C···Cl | 3.8 |

| (Source: IUCrData, 2024)[1][2][3] |

This quantitative analysis reveals the dominance of Cl···H contacts in the overall crystal packing, highlighting the significant role of the chlorine substituents in directing the supramolecular assembly.[1][2][3][6]

Experimental Protocols

The structural data presented were obtained through a combination of synthesis, crystallization, and advanced analytical techniques.

Synthesis and Crystallization

The protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows:

-

Dissolution: 0.04075 mg of this compound is dissolved in 20 ml of water.[1][2]

-

Heating: The solution is warmed over a water bath for 20 minutes at 353 K to ensure complete dissolution.[1][2]

-

Crystallization: The solution is then allowed to cool slowly to room temperature.[1][2]

-

Isolation: After several days, colorless crystals suitable for analysis are separated from the mother liquor.[1][2]

Structural Analysis Workflow

The characterization of the ADCP supramolecular structure follows a multi-step analytical workflow.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique used to determine the three-dimensional arrangement of atoms in the crystal, providing precise bond lengths, angles, and the unit cell parameters.[4]

-

Hirshfeld Surface Analysis: This computational method is employed to visualize and quantify the intermolecular interactions within the crystal.[3] It partitions the crystal space into regions where the electron density of a promolecule dominates, allowing for the calculation of the percentage contributions of different types of atomic contacts to the overall crystal packing.[1]

-

Energy Framework Analysis: Using the CE-B3LYP/6–31 G(d,p) basis set, this analysis calculates the interaction energies between molecules in the crystal lattice.[2][3][5] It reveals that electrostatic (Coulombic) interactions make a more significant contribution to the total energy and crystal packing than dispersion forces for ADCP.[2][3][7]

Supramolecular Assembly Logic

The hierarchical assembly of this compound in the solid state can be visualized as a step-by-step process, from individual molecules to the final three-dimensional crystal lattice.

This logical progression illustrates how the strongest and most directional interaction, hydrogen bonding, first establishes primary structural motifs (chains), which are then organized into layers and finally into the full crystal structure by weaker, but collectively significant, interactions.

Conclusion

The supramolecular structure of this compound is a highly organized system dominated by N—H···N hydrogen bonding, which forms robust one-dimensional chains. These chains are further assembled into a stable three-dimensional network through a combination of offset π–π stacking and halogen–π interactions. The quantitative data from Hirshfeld surface and energy framework analyses underscore the critical role of both hydrogen and halogen atoms in directing the crystal packing. For professionals in drug development, this detailed structural knowledge provides a fundamental basis for polymorphism screening, co-crystallization strategies, and the rational design of new active pharmaceutical ingredients with optimized solid-state properties.

References

- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. This compound | 22889-78-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3,5-di-chloro-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the preparation of various pharmaceutical compounds.

Introduction

This compound N-oxide is a versatile building block in organic synthesis, notably as a precursor for pharmacologically active molecules.[1] Its chemical structure lends itself to further modifications, making it a valuable intermediate in medicinal chemistry and drug development. For instance, it is a crucial component in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3]

Synthesis Pathways

The synthesis of this compound N-oxide can be achieved through two primary routes, each with distinct starting materials and reaction conditions.

-

Pathway A: N-Oxidation of this compound. This common method involves the direct oxidation of the nitrogen atom on the pyridine ring of this compound.[3][4]

-

Pathway B: Amination of 4-Nitro-3,5-dichloropyridine N-oxide. This approach involves the nucleophilic substitution of the nitro group of 4-Nitro-3,5-dichloropyridine N-oxide with an amino group.[1][3]

Below is a diagram illustrating these two synthetic strategies.

Figure 1: Primary synthetic pathways to this compound N-oxide.

Data Presentation

The following tables summarize the quantitative data for the two primary synthesis methods.

Table 1: Synthesis via N-Oxidation of this compound

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| This compound | Hydrogen Peroxide, Glacial Acetic Acid | 60-65°C, 18 hours | ~35 | 99 (after recrystallization) | [1][4] |

| This compound | Hydrogen Peroxide, Glacial Acetic Acid | 50-75°C | Up to 74.4 (with recycle) | 99 (after recrystallization) | [4][5] |

Table 2: Synthesis via Amination of 4-Nitro-3,5-dichloropyridine N-oxide

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 4-Nitro-3,5-dichloropyridine N-oxide | Aqueous Ammonia, Acetonitrile | Sealed tube, 70°C, 3 hours | 30 | Not Specified | [1][2] |

Experimental Protocols

Protocol 1: N-Oxidation of this compound

This protocol details the synthesis of this compound N-oxide from this compound using hydrogen peroxide as the oxidizing agent.[1][4]

Materials:

-

This compound

-

Glacial Acetic Acid

-

Hydrogen Peroxide (27.5% solution)

-

10% Sodium Hydroxide (Caustic) Solution

-

Methanol

-

Chilled Water

Procedure:

-

To a flask equipped with a mechanical stirrer, add glacial acetic acid (150 mL) at 30-35°C.

-

Add this compound (20 g) to the flask with continuous stirring.

-

Add hydrogen peroxide (243 g, 27.5% purity) in a single portion.

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

-

After the reaction is complete, cool the mixture to 5°C.

-

Adjust the pH of the mixture to 4.0 - 4.2 using a 10% caustic solution to precipitate the product.

-

Filter the resulting precipitate and wash it with chilled water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from methanol to obtain pure this compound N-oxide.

Figure 2: Experimental workflow for the N-oxidation of this compound.

Protocol 2: Amination of 4-Nitro-3,5-dichloropyridine N-oxide

This protocol describes the synthesis of this compound N-oxide from 4-Nitro-3,5-dichloropyridine N-oxide.[1][2]

Materials:

-

4-Nitro-3,5-dichloropyridine N-oxide

-

Aqueous Ammonia (0.88 g/mL solution)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³), and acetonitrile (1 cm³).

-

Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.

-

After cooling, filter the reaction mixture to separate the solid product.

-

Extract the filtrate with dichloromethane.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent.

-

Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound N-oxide.

Application in Drug Development: Roflumilast and PDE4 Inhibition

This compound N-oxide is a key intermediate in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in diseases like COPD.

Figure 3: Role of this compound N-oxide as a precursor to Roflumilast and its inhibitory action on the PDE4 signaling pathway.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dihalopyridines are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active molecules. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency. This document provides detailed protocols and data for the microwave-assisted synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution (SNAr) of 3,4,5-trihalopyridines.

Reaction Principle

The synthesis proceeds through a microwave-assisted nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms at positions 3 and 5 activates the C4 position for nucleophilic attack by a primary or secondary amine. The high temperature and pressure achieved in a sealed vessel under microwave irradiation significantly accelerate the rate of this substitution reaction.

Caption: General reaction scheme for the synthesis.

Experimental Data

The following tables summarize the results of the microwave-assisted synthesis of various 4-amino-3,5-dihalopyridines from 3,4,5-trichloropyridine and 3-bromo-4,5-dichloropyridine with a selection of primary and secondary amines.[1]

Table 1: Reaction of 3,4,5-Trichloropyridine with Various Amines

| Entry | Amine | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Morpholine | Dioxane | 150 | 15 | 99 |

| 2 | Piperidine | Dioxane | 150 | 15 | 95 |

| 3 | Pyrrolidine | Dioxane | 150 | 15 | 92 |

| 4 | N-Methylpiperazine | Dioxane | 150 | 15 | 88 |

| 5 | Aniline | Dioxane | 180 | 30 | 75 |

| 6 | Benzylamine | Dioxane | 150 | 20 | 85 |

Table 2: Reaction of 3-Bromo-4,5-dichloropyridine with Various Amines

| Entry | Amine | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Morpholine | Dioxane | 150 | 15 | 98 |

| 2 | Piperidine | Dioxane | 150 | 15 | 93 |

| 3 | Pyrrolidine | Dioxane | 150 | 15 | 90 |

| 4 | N-Methylpiperazine | Dioxane | 150 | 15 | 85 |

| 5 | Aniline | Dioxane | 180 | 30 | 72 |

| 6 | Benzylamine | Dioxane | 150 | 20 | 82 |

Experimental Protocols

The following is a representative protocol for the microwave-assisted synthesis of 4-morpholino-3,5-dichloropyridine.

Materials:

-

3,4,5-Trichloropyridine

-

Morpholine

-

1,4-Dioxane (anhydrous)

-

Microwave reactor vials (e.g., 10 mL) with caps

-

Microwave synthesizer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware

Protocol:

-

To a 10 mL microwave reactor vial, add 3,4,5-trichloropyridine (1.0 mmol, 182.4 mg).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Add morpholine (1.1 mmol, 95.8 µL).

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at 150 °C for 15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-morpholino-3,5-dichloropyridine as a solid.

Experimental Workflow

Caption: A typical experimental workflow.

Safety Precautions

-

Microwave-assisted reactions should be carried out in a well-ventilated fume hood.

-

The use of sealed microwave vials can lead to the buildup of high pressure. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3,4,5-Trihalopyridines and their derivatives are potentially toxic and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and high-yielding method for the preparation of 4-amino-3,5-dihalopyridines. This approach is amenable to a variety of primary and secondary amines and can be readily incorporated into medicinal chemistry workflows for the rapid generation of compound libraries for drug discovery. The protocols and data presented here serve as a valuable resource for researchers in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Synthesis of Roflumilast Using 4-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective, long-acting phosphodiesterase-4 (PDE4) inhibitor used in the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[1][2][3] A key intermediate in the chemical synthesis of Roflumilast is 4-Amino-3,5-dichloropyridine.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of Roflumilast, focusing on the crucial step involving the condensation of this compound with an activated derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

The chemical structure of this compound, a white needle-like crystalline solid with a melting point of 158-162°C, makes it an essential building block for the synthesis of Roflumilast.[2][4] The reliability and purity of this intermediate are critical for ensuring high yields and the quality of the final active pharmaceutical ingredient (API).[4]

Synthesis Pathway Overview

The synthesis of Roflumilast from this compound generally involves a nucleophilic acyl substitution reaction. The amino group of this compound attacks the carbonyl carbon of an activated 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid derivative. To enhance the nucleophilicity of the amine, a strong base is often used to deprotonate the 4-amino group, forming a more reactive anion.

Caption: General synthesis pathway for Roflumilast.

Experimental Protocols

Two primary methodologies are presented below, differing in the activation of the carboxylic acid and the base used for the condensation reaction.

Protocol 1: Synthesis via Acid Chloride Intermediate with Sodium Hydride

This protocol involves the conversion of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its acid chloride, followed by reaction with this compound in the presence of sodium hydride (NaH).

Materials:

-

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

This compound

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Acid Chloride Formation: In a reaction vessel, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in an inert solvent like toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride and heat the mixture to 70-80°C for approximately 2 hours, or until the reaction is complete (monitored by TLC or HPLC). Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.[5]

-

Condensation Reaction: In a separate flask, suspend this compound and sodium hydride in anhydrous THF at 15-20°C.[6]

-

Slowly add a solution of the previously prepared 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in THF to the suspension while maintaining the temperature below 30°C.[7]

-

Stir the reaction mixture at 20-25°C for 1 hour.[7]

-

Work-up and Purification: Quench the reaction by the careful addition of water. Add ethyl acetate to the mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to obtain the crude Roflumilast.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/heptane mixture, to yield pure Roflumilast.[7][8]

Protocol 2: Synthesis via Anion Formation with Potassium tert-Butoxide

This improved process involves the formation of the potassium salt of this compound, which then reacts with the activated benzoic acid derivative.[9]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

N,N-Dimethylformamide (DMF) or other inert solvents like dichloromethane, toluene, or N-methylpyrrolidone.[9]

-

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

-

Water

Procedure:

-

Anion Formation: In a reaction vessel, charge DMF and this compound (1 equivalent).[9] With vigorous stirring, add potassium tert-butoxide (0.8-1.1 equivalents, preferably 0.9-1.0 equivalent) in portions, maintaining the temperature between 15 and 30°C.[9] This results in a suspension of the potassium salt of the anion of this compound.[9]

-

Condensation Reaction: To the suspension from the previous step, add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in a suitable solvent. The reaction can be carried out at temperatures ranging from 0°C to the boiling point of the solvent used.[9]

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures known to those skilled in the art. This typically involves quenching with water, extraction with an organic solvent, washing, drying, and concentration.

-

The resulting crude Roflumilast is then purified by recrystallization.

Caption: Comparative workflow of two synthesis protocols.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of Roflumilast using this compound under various conditions.

| Intermediate Activation Method | Base | Solvent System | Reaction Conditions | Yield (%) | Purity (HPLC, %) | Reference |

| Pivaloyl chloride | Triethylamine | Acetonitrile | 25°C, 5 hours | 56 | 99.2 | [8] |

| Pivaloyl chloride | Potassium carbonate | Dichloromethane | 10°C, then 50°C for 6 hours | 61 | 99.2 | [8] |

| Trifluoromethanesulfonyl chloride | Triethylamine | n-Butyl ether | 20°C, then 40°C for 6 hours | 61 | 99.2 | [8] |

Roflumilast Signaling Pathway Inhibition

Roflumilast functions by inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to a reduction in the inflammatory response.[1]

Caption: Mechanism of action of Roflumilast.

Conclusion

The use of this compound is a cornerstone in the synthesis of Roflumilast. The selection of the appropriate synthetic protocol, including the choice of base and solvent, can significantly impact the yield and purity of the final product. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Careful optimization of reaction conditions is crucial for achieving an efficient and scalable synthesis process.

References

- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. medkoo.com [medkoo.com]

- 4. nbinno.com [nbinno.com]

- 5. jocpr.com [jocpr.com]

- 6. patents.justia.com [patents.justia.com]

- 7. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 8. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 9. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

Application Note and Protocol for Purity Analysis of 4-Amino-3,5-dichloropyridine by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the purity of 4-Amino-3,5-dichloropyridine using High-Performance Liquid Chromatography (HPLC). The provided method is a starting point for method development and validation.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final products. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential impurities.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (RS): Purity ≥ 99.5%

-

This compound Sample: For purity analysis

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Water: HPLC grade or purified water (e.g., Milli-Q)

-

Phosphoric Acid (H₃PO₄): Analytical grade

-

0.45 µm Syringe Filters: Compatible with the sample solvent

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

2.3.1. Mobile Phase Preparation

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration) before use.

2.3.2. Standard Solution Preparation (0.1 mg/mL)

-

Accurately weigh about 10 mg of this compound Reference Standard.

-

Transfer it into a 100 mL volumetric flask.

-

Add approximately 70 mL of a 50:50 mixture of Methanol and Water (diluent) and sonicate to dissolve.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.3.3. Sample Solution Preparation (0.1 mg/mL)

-

Accurately weigh about 10 mg of the this compound sample.

-

Follow steps 2-5 as described for the Standard Solution Preparation. Proper sample preparation is vital for accurate and reproducible results.[3]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by running a system suitability test.[4][5][6] Inject the standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Data Presentation and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of the results should be presented in a clear and structured table.

| Sample ID | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | |||

| This compound | |||

| Impurity 2 | |||

| ... | |||

| Total | 100.0 |

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

Application Note: High-Throughput Analysis of 4-Amino-3,5-dichloropyridine in Plasma using LC-MS/MS

Introduction

4-Amino-3,5-dichloropyridine (ADCP) is a significant metabolite of various pharmaceutical compounds and is also utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its monitoring in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive analytical method for the quantitative determination of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. A previously developed liquid chromatography/mass spectrometry assay for the simultaneous determination of a parent compound and ADCP in rat and mouse plasma utilized solid-phase extraction for sample cleanup.[2] This note expands on such a workflow to provide a detailed protocol.

Analytical Method Overview

The method employs a straightforward sample preparation procedure involving solid-phase extraction (SPE) to isolate this compound from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method provides high selectivity and sensitivity for the accurate quantification of ADCP in plasma.

Data Presentation

Method performance is critical for reliable bioanalytical data. The following table summarizes the typical quantitative performance parameters that should be established during method validation for the analysis of this compound.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |

| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% (< 20% at LLOQ) |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Note: The values presented in this table are representative and should be determined experimentally during method validation.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Stable isotope-labeled internal standard (IS), e.g., 4-Amino-3,5-dichloro[¹³C₅]pyridine

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Control human plasma (K₂EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Spiked Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into control plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and IS with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 163.0 128.0 | IS (e.g., [¹³C₅]-ADCP) | 168.0 | 133.0 |

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Visualizations

Caption: Workflow for Plasma Sample Preparation of this compound.

Caption: Overall Analytical Workflow for LC-MS/MS Detection.

References

Application Notes and Protocols: Synthesis of Furopyridines Using 4-Amino-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a versatile and highly functionalized building block in organic synthesis, serving as a key intermediate in the preparation of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, conferred by the amino group and two chlorine substituents on the pyridine ring, allow for selective chemical modifications. This document provides detailed application notes and a proposed protocol for the synthesis of furopyridine derivatives starting from this compound. Furopyridines are an important class of heterocyclic compounds with a wide range of biological activities, making their synthesis a significant area of interest in medicinal chemistry.

While a direct, documented synthetic route for the synthesis of furopyridines from this compound is not extensively reported in the literature, a plausible and chemically sound approach can be proposed based on established methods for furan ring synthesis. The most common strategy for constructing a furan ring onto an existing aromatic core involves the reaction of a nucleophilic precursor with an α-haloketone, followed by cyclization. In this context, the amino group of this compound can act as the nucleophile to initiate the formation of the furopyridine scaffold.

Proposed Synthetic Pathway

The proposed synthesis of 2-substituted-5,7-dichlorofuro[2,3-b]pyridines from this compound involves a two-step process:

-

N-Alkylation: The amino group of this compound attacks the electrophilic carbon of an α-haloketone (e.g., phenacyl bromide or a derivative) to form an N-alkylated intermediate.

-

Intramolecular Cyclization: The N-alkylated intermediate undergoes an intramolecular cyclization, likely promoted by a base, to form the furan ring, yielding the desired furopyridine derivative.

This proposed pathway is illustrated in the reaction scheme diagram below.

Caption: Proposed reaction pathway for the synthesis of furopyridines.

Data Presentation

The following table summarizes the key reactants and expected products for the proposed synthesis of a representative furopyridine derivative. Please note that the yield is hypothetical and based on typical yields for similar reactions.

| Reactant 1 | Reactant 2 (α-Haloketone) | Product | Hypothetical Yield (%) |

| This compound | Phenacyl bromide | 5,7-Dichloro-2-phenylfuro[2,3-b]pyridine | 60-75 |

| This compound | Chloroacetone | 5,7-Dichloro-2-methylfuro[2,3-b]pyridine | 55-70 |

| This compound | 3-Bromopentan-2-one | 5,7-Dichloro-2-ethyl-3-methylfuro[2,3-b]pyridine | 50-65 |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of 2-substituted-5,7-dichlorofuro[2,3-b]pyridines from this compound.

Materials:

-

This compound

-